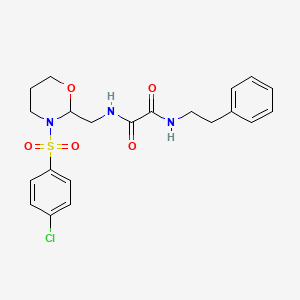
2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both sulfonamide and benzamide groups in the molecule suggests potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with benzamide: The resulting sulfonamide is then coupled with 2-methoxy-4-nitrobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products
Oxidation: Formation of 2-(4-chlorophenylsulfonamido)-N-(2-hydroxy-4-nitrophenyl)benzamide.
Reduction: Formation of 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-aminophenyl)benzamide.
Substitution: Formation of 2-(4-methoxyphenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Due to the presence of the sulfonamide group, it may exhibit antibacterial properties.
Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfonamide groups.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals targeting bacterial infections.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers.
作用机制
The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide likely involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
N-(2-methoxy-4-nitrophenyl)benzamide: Lacks the sulfonamide group but shares the benzamide structure.
Uniqueness
2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of the sulfonamide and benzamide groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c1-30-19-12-14(24(26)27)8-11-18(19)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUINKYZAUBLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![1-{2-[(5-chloro-2-methoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2356737.png)
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)



![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)
